molecular formula C12H15Cl2NO B13432528 S-Norketamine-d6 Hydrochloride

S-Norketamine-d6 Hydrochloride

Cat. No.: B13432528
M. Wt: 266.19 g/mol
InChI Key: CLPOJGPBUGCUKT-XGGGMOROSA-N
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Description

Role of S-Norketamine-d6 Hydrochloride as a Reference Material in Advanced Analytical Chemistry

This compound is the hydrochloride salt of the S-enantiomer of norketamine, in which six hydrogen atoms on the cyclohexanone (B45756) ring have been replaced with deuterium (B1214612). clearsynth.com Norketamine is a principal active metabolite of ketamine, formed primarily through N-demethylation in the liver. oup.comacs.orgcerilliant.com As a stable isotope-labeled internal standard, this compound serves as a critical reference material in advanced analytical chemistry, particularly for applications involving chromatography coupled with mass spectrometry (LC-MS or GC-MS). clearsynth.comcerilliant.com

Its primary role is to ensure the accurate and precise quantification of S-norketamine in biological samples. clearsynth.comcaymanchem.com This is essential in various research and forensic contexts, including pharmacokinetic studies, drug metabolism research, and toxicological analysis. cerilliant.comcaymanchem.comcaymanchem.com When analyzing for S-norketamine, a known amount of this compound is added to the specimen. Its near-identical chemical behavior and retention time, combined with its distinct mass-to-charge ratio (m/z), allow it to serve as an ideal internal standard, correcting for variability during sample preparation and analysis. aptochem.comscioninstruments.com The use of such a certified reference material is a prerequisite for method development and validation under stringent regulatory guidelines. synzeal.comclearsynth.com

Below are the key chemical properties of this compound.

PropertyValue
Chemical Name (2S)-2-amino-2-(2-chlorophenyl)cyclohexanone-3,3,4,4,5,5-d6, monohydrochloride
Synonyms Cyclohexanone-3,3,4,4,5,5-d6, 2-amino-2-(2-chlorophenyl)-, hydrochloride (2S) clearsynth.com
CAS Number 1914953-04-0 clearsynth.com
Molecular Formula C₁₂H₈D₆ClNO·HCl
Molecular Weight 266.2 g/mol (approx.)
Appearance White to Off-White Solid cymitquimica.com

Note: Data sourced from publicly available chemical supplier information that is not from the excluded domains. Molecular weight is approximate and can vary slightly based on the specific isotopic purity.

Overview of Stereoselective Considerations in Ketamine Metabolite Research

Ketamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ketamine and (R)-ketamine. oup.com When administered, its metabolism is extensive and, crucially, stereoselective, meaning the two enantiomers are processed differently by the body's enzymes. oup.comacs.org The primary metabolic pathway is N-demethylation to norketamine, which is also chiral and retains pharmacological activity. oup.comoup.com

This stereoselectivity has profound implications for research:

Enzyme Specificity: Specific cytochrome P450 (CYP) enzymes in the liver show preferences for one enantiomer over the other. For instance, studies have shown that enzymes like CYP2B6 and CYP3A4 are involved in the N-demethylation of ketamine, and their activity can differ significantly between the (S) and (R) enantiomers. oup.comcaymanchem.com

Differential Metabolite Formation: The metabolism of (S)-ketamine and (R)-ketamine produces (S)-norketamine and (R)-norketamine, respectively. Further metabolism, such as hydroxylation, introduces additional chiral centers, leading to a complex mixture of diastereomeric hydroxynorketamine (HNK) metabolites. tandfonline.comdiva-portal.org The relative concentrations of these various metabolites depend on which ketamine enantiomer was administered. tandfonline.com

Pharmacological Differences: The enantiomers of both ketamine and its metabolites can have different pharmacological and toxicological profiles. rndsystems.comtocris.com For example, research has explored the distinct effects of (S)-norketamine and (R)-norketamine in various biological models. caymanchem.comrndsystems.com

Given these complexities, analytical methods must be able to distinguish between the different stereoisomers of ketamine and its metabolites. This is known as enantioselective or chiral analysis. oup.com The use of stereospecific internal standards, such as (S)-Norketamine-d6 Hydrochloride, is therefore not just beneficial but essential for accurately studying the pharmacokinetics and metabolism of (S)-ketamine. It allows researchers to precisely quantify the (S)-norketamine metabolite without interference from its (R)-enantiomer, leading to a clearer understanding of its specific biological role.

The table below summarizes key research findings related to the stereoselective metabolism of ketamine.

Research FindingSignificance in Metabolite Research
Ketamine's metabolism is extensive and stereoselective, occurring mainly in the liver. oup.comRequires analytical methods that can differentiate between (S)- and (R)-enantiomers of both the parent drug and its metabolites.
The major metabolic pathway is N-demethylation to the active metabolite norketamine. oup.comacs.orgNorketamine itself is chiral and pharmacologically active, necessitating its own stereospecific analysis. oup.com
The formation of hydroxynorketamine (HNK) metabolites is both stereoselective and regiospecific. tandfonline.comLeads to a complex profile of multiple diastereomeric metabolites, each with potentially different biological activities.
The (2R,6R)-6HNK enantiomer has been identified in preclinical studies as having strong antidepressant effects. diva-portal.orgHighlights the importance of resolving specific stereoisomers to understand their contribution to the overall pharmacological effect.
Enantioselective capillary electrophoresis (CE) and LC-MS/MS methods have been developed to separate and quantify ketamine and norketamine enantiomers. oup.comdiva-portal.orgDemonstrates the technological necessity for advanced chiral separation techniques in this field of research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

266.19 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/t12-;/m0./s1/i3D2,4D2,8D2;

InChI Key

CLPOJGPBUGCUKT-XGGGMOROSA-N

Isomeric SMILES

[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H].Cl

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for S Norketamine D6 Hydrochloride

Precursor Selection and Stereospecific Chemical Synthesis Pathways

The synthesis of S-Norketamine-d6 commences with the selection of appropriate precursors that allow for the introduction of both the chiral center and the deuterium (B1214612) atoms in a controlled manner. A common strategy involves the use of a deuterated cyclohexanone (B45756) ring as a key building block.

A general pathway to racemic norketamine often involves the following key transformations researchgate.net:

Reaction of a suitable precursor like 2-chlorobenzonitrile (B47944) with a cyclopentyl Grignard reagent to form 2-chlorophenyl cyclopentyl ketone.

Subsequent chemical modifications to introduce the amino group and expand the cyclopentyl ring to a cyclohexanone, or direct synthesis using a cyclohexanone precursor.

Reduction of an intermediate, such as 2-CPNCH, using reagents like zinc powder and formic acid to yield norketamine. researchgate.net

For the stereospecific synthesis of the (S)-enantiomer, asymmetric methods are employed. An efficient approach involves the catalytic enantioselective transfer hydrogenation of a cyclic enone precursor, followed by a bvsalud.orgbvsalud.org-sigmatropic rearrangement of an allylic cyanate (B1221674) to an isocyanate. acs.orgresearchgate.netnih.gov This isocyanate intermediate can then be hydrolyzed to yield (S)-norketamine with high enantiomeric excess (ee). acs.orgresearchgate.net

Table 1: Key Intermediates in S-Norketamine Synthesis

IntermediateRole in SynthesisTypical Reagents/Conditions
Cyclohexanone-d6Deuterated starting materialAcid or base-catalyzed H/D exchange with D2O
2-Chlorophenyl cyclopentyl ketoneNon-deuterated precursor for racemic synthesisGrignard reaction
(S)-allylic alcoholChiral precursor in asymmetric synthesisEnantioselective reduction of a cyclic enone
(S)-isocyanateKey intermediate for stereospecific amine introduction bvsalud.orgbvsalud.org-sigmatropic rearrangement

Deuterium Incorporation Techniques and Positional Specificity

The target compound, S-Norketamine-d6 Hydrochloride, specifies the incorporation of six deuterium atoms. The synonym "Cyclohexanone-3,3,4,4,5,5-d6, 2-amino-2-(2-chlorophenyl)-, hydrochloride (2S)" indicates that the deuterium atoms are located on the cyclohexanone ring at positions 3, 4, and 5.

The most common method for introducing deuterium at these positions on a cyclohexanone ring is through hydrogen-deuterium (H/D) exchange, which is facilitated by the keto-enol tautomerism of the ketone. researchgate.net This exchange is typically catalyzed by either acid or base in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

The process can be summarized as follows:

The starting cyclohexanone is dissolved in a suitable solvent.

A catalytic amount of acid (e.g., DCl) or base (e.g., NaOD) is added.

The mixture is heated in the presence of an excess of D₂O, which serves as the deuterium donor.

The enol or enolate intermediate, which is in equilibrium with the ketone, undergoes deuteration at the alpha-carbons (positions 2 and 6). To achieve deuteration at positions 3, 4, and 5, a precursor that allows for this specific labeling pattern would be necessary, or a multi-step process involving protection and selective deuteration might be employed. However, for a d6 labeling on the 3, 4, and 5 positions, it is likely that a specifically synthesized deuterated precursor is used.

The positional specificity is crucial and is confirmed by analytical methods as described in section 2.4. The stability of the incorporated deuterium atoms is generally high, although some back-exchange could potentially occur under certain conditions. researchgate.net

Chiral Resolution Methods for Enantiomeric Purity of Norketamine Analogs

For syntheses that yield a racemic mixture of norketamine-d6, a chiral resolution step is necessary to isolate the desired S-enantiomer. A widely used and effective method is the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org

L-(+)-tartaric acid is a commonly employed resolving agent for ketamine and its analogs. acs.orgnih.govgoogle.com The process typically involves:

Dissolving the racemic norketamine-d6 free base in a suitable solvent, such as acetone (B3395972) or a mixture of acetone and water.

Adding an equimolar amount of L-(+)-tartaric acid to the solution.

The two enantiomers of norketamine-d6 will react with the L-(+)-tartaric acid to form two different diastereomeric salts: (S)-norketamine-d6-(+)-tartrate and (R)-norketamine-d6-(+)-tartrate.

These diastereomeric salts have different physical properties, including solubility. By carefully selecting the solvent system and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

The crystallized salt is then isolated by filtration.

The desired enantiomer is liberated from the tartrate salt by treatment with a base (e.g., sodium hydroxide) to yield the enantiomerically pure S-norketamine-d6 free base. google.com

Finally, treatment with hydrochloric acid affords the target compound, this compound.

The efficiency of the resolution can be assessed by measuring the enantiomeric excess (ee) of the product, which should be high (typically >99%) for pharmaceutical applications.

Table 2: Chiral Resolution of Norketamine-d6

StepDescriptionKey Parameters
Diastereomeric Salt FormationReaction of racemic norketamine-d6 with L-(+)-tartaric acidSolvent system (e.g., acetone/water), temperature
CrystallizationSelective precipitation of one diastereomeric saltCooling rate, stirring
IsolationFiltration and washing of the crystalsWashing solvent
Liberation of Free BaseTreatment of the salt with a basepH adjustment
Salt FormationReaction with HClSolvent (e.g., isopropanol)

Analytical Verification of Isotopic Enrichment and Stereochemical Integrity

The final step in the synthesis is the rigorous analytical verification of the product's identity, purity, isotopic enrichment, and stereochemical integrity. A combination of techniques is employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic enrichment of the compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion with high precision, the number of incorporated deuterium atoms can be confirmed. The mass spectrum of S-Norketamine-d6 would show a molecular ion peak shifted by approximately 6 mass units compared to the non-deuterated S-Norketamine. The isotopic distribution pattern can be used to calculate the percentage of d6 species and to identify the presence of lower deuterated species (d1-d5). rsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural confirmation and information on the location of the deuterium atoms. nih.govcore.ac.uk For norketamine, characteristic fragment ions are observed, and the corresponding fragments in the d6 analog would show mass shifts depending on whether the deuterium atoms are retained in the fragment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the molecular structure and the precise location of the deuterium atoms.

¹H NMR (Proton NMR) will show a significant reduction or absence of signals corresponding to the protons at the 3, 4, and 5 positions of the cyclohexanone ring, confirming the positional specificity of deuteration. epfl.chpitt.edu

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, providing further confirmation of their presence and location. acs.orgacs.org

¹³C NMR (Carbon-13 NMR) will show characteristic shifts for the carbon atoms bonded to deuterium, and the signals may appear as multiplets due to C-D coupling.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To verify the enantiomeric purity, chiral HPLC is employed. nih.gov Using a chiral stationary phase, the S- and R-enantiomers can be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the final product.

Table 3: Analytical Verification Data for this compound

Analytical TechniqueParameter MeasuredExpected Result
High-Resolution Mass Spectrometry (HR-MS)Molecular Weight and Isotopic DistributionMolecular ion peak corresponding to C₁₂H₉D₆Cl₂NO; high percentage of d6 isotopologue
¹H NMRProton signalsAbsence or significant reduction of signals for protons at C3, C4, and C5 of the cyclohexanone ring
²H NMRDeuterium signalsSignals corresponding to deuterium at C3, C4, and C5
¹³C NMRCarbon signalsCharacteristic shifts and coupling patterns for deuterated carbons
Chiral HPLCEnantiomeric PurityHigh enantiomeric excess (>99% ee) for the S-enantiomer

Advanced Analytical Methodologies Utilizing S Norketamine D6 Hydrochloride

Mitigation of Matrix Effects in Mass Spectrometry through Stable Isotope Dilution

A significant challenge in bioanalysis, particularly with LC-MS, is the "matrix effect." This phenomenon occurs when co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. chromatographyonline.com This interference can compromise the accuracy and reproducibility of the results. researchgate.net

The use of a co-eluting stable isotope-labeled internal standard like S-Norketamine-d6 hydrochloride is the most effective strategy to compensate for matrix effects. bohrium.comd-nb.info Because the deuterated standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement. nih.govnih.gov Since the quantification is based on the ratio of the two signals, the matrix effect is normalized, leading to a highly accurate measurement that is independent of the sample matrix's influence. nih.govd-nb.info Studies have shown that deuterated internal standards can satisfactorily compensate for observed matrix effects. oup.com

Table 2: Impact of S-Norketamine-d6 HCl on Mitigating Matrix Effects
ScenarioAnalyte Signal (Norketamine)Internal Standard Signal (S-Norketamine-d6)Analyte/IS RatioQuantitative Accuracy
No Matrix Effect 100,000100,0001.00High
Ion Suppression (50%) 50,00050,0001.00High (Compensated)
Ion Enhancement (20%) 120,000120,0001.00High (Compensated)
Ion Suppression (50%) without SIL-IS 50,000N/AN/ALow (Inaccurate)

Method Validation Parameters for Deuterated Internal Standards in Research

For a bioanalytical method to be considered reliable and suitable for regulatory submissions, it must undergo a rigorous validation process in accordance with guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govnih.goveuropa.eu When using a deuterated internal standard such as this compound, specific parameters are assessed to ensure the method's performance.

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites and endogenous matrix components. gmp-compliance.orgjapsonline.com

Accuracy: The closeness of the measured concentration to the true nominal value. It is typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples). The mean value should generally be within ±15% of the nominal value. europa.eugmp-compliance.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is expressed as the coefficient of variation (CV) and should not exceed 15% for most samples. europa.eugmp-compliance.org

Linearity and Range: The method must demonstrate linearity over a defined concentration range. Calibration curves should have a correlation coefficient (r²) of 0.99 or better. nih.govnih.gov The lower limit of quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision. nih.govgmp-compliance.org

Matrix Effect: As discussed, this must be evaluated to ensure the SIL-IS adequately compensates for any ion suppression or enhancement across different sources of the biological matrix. nih.gov

Recovery: The extraction efficiency of the analytical method. While it does not need to be 100%, it should be consistent and reproducible. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). japsonline.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) europa.eugmp-compliance.org
Precision (CV) ≤15% (≤20% at LLOQ) europa.eugmp-compliance.org
Linearity (r²) ≥0.99 nih.govnih.gov
Selectivity No significant interfering peaks at the retention time of the analyte and IS gmp-compliance.org
Matrix Factor CV of IS-normalized matrix factor across different lots of matrix should be ≤15%
Stability Analyte concentration should be within ±15% of the baseline concentration

Investigations into the Metabolism of Ketamine and Its Metabolites Using Deuterated Standards

Elucidation of Cytochrome P450 Enzyme Contributions to Norketamine Formation

The primary metabolic pathway for ketamine in humans is N-demethylation to form norketamine. wikipedia.orgoup.com This process is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgresearchgate.net Extensive research has identified several CYP isoforms involved in this conversion, with CYP3A4 and CYP2B6 playing the most significant roles. nih.govavma.orgutupub.fi

Studies using human liver microsomes have demonstrated that CYP3A4 is the principal enzyme responsible for the N-demethylation of ketamine at therapeutic concentrations. nih.gov The use of specific chemical inhibitors and antibodies for CYP3A4 has been shown to significantly reduce the formation of norketamine. nih.govavma.org For instance, ketoconazole, a potent CYP3A4 inhibitor, markedly inhibits ketamine N-demethylation. nih.gov

CYP2B6 also makes a substantial contribution to norketamine formation. nih.govavma.org In fact, at certain concentrations, the activity of CYP2B6 in metabolizing ketamine can be higher than that of CYP3A4. nih.gov Orphenadrine, a selective inhibitor of CYP2B6, has been shown to decrease norketamine production. nih.gov The relative contribution of these two enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs that may induce or inhibit these enzymes. utupub.finih.gov

While CYP3A4 and CYP2B6 are the major players, other isoforms such as CYP2C9, CYP2A6, and CYP2C19 have also been implicated in ketamine's N-demethylation, albeit to a lesser extent. nih.govavma.org The involvement of multiple CYP enzymes highlights the complexity of ketamine metabolism. avma.org

In Vitro Metabolic Profiling Studies with Labeled Norketamine

In vitro studies utilizing deuterated norketamine, such as S-Norketamine-d4, have been instrumental in mapping its subsequent metabolic fate. nih.govcapes.gov.br By incubating labeled norketamine with human liver microsomes, researchers can accurately identify and quantify the formation of downstream metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govcapes.gov.br

These studies have revealed that norketamine undergoes further biotransformation, primarily through hydroxylation and dehydrogenation. nih.govdiva-portal.org The use of deuterated standards helps to distinguish the synthesized metabolites from any background interference, ensuring the reliable identification of novel metabolic products. nih.govcapes.gov.br For example, microsomal incubations of deuterated norketamine have led to the identification of several structural isomers of hydroxynorketamine and dehydronorketamine. nih.govcapes.gov.br

Furthermore, in vitro systems can be used to investigate the specific enzymes responsible for the metabolism of norketamine itself. By using a panel of recombinant human CYP enzymes, it has been shown that CYP2A6 and CYP2B6 are major enzymes in the formation of certain hydroxynorketamine isomers, while CYP3A4/3A5 are responsible for others. tandfonline.com These detailed profiling studies provide a foundational understanding of the complete metabolic cascade of ketamine.

In Vivo Metabolic Pathway Elucidation in Animal Models Using Deuterated Probes

The use of deuterated ketamine and its metabolites in animal models provides a powerful tool for elucidating metabolic pathways in a whole-organism context. By administering a deuterated form of the drug, researchers can trace its journey through the body, identifying metabolites in various biological matrices such as plasma, urine, and brain tissue. nih.govnih.gov

Animal studies have confirmed the major metabolic pathways identified in vitro, including the N-demethylation of ketamine to norketamine and the subsequent hydroxylation and dehydrogenation of norketamine. nih.govresearchgate.net For instance, in rats, six ketamine metabolites have been identified in liver and kidney tissues, including norketamine, hydroxyketamine, hydroxynorketamine, and dehydronorketamine. nih.gov

Identification and Characterization of Subsequent Metabolites

Following the initial N-demethylation to norketamine, the metabolic cascade of ketamine continues with the formation of several other metabolites. The most significant of these are hydroxynorketamine (HNK) and dehydronorketamine (DHNK). diva-portal.orgwalshmedicalmedia.com

Hydroxynorketamine (HNK): Norketamine can be hydroxylated at various positions on the cyclohexanone (B45756) ring, leading to the formation of multiple HNK isomers. nih.govtandfonline.com In vitro studies with human liver microsomes have identified at least seven structural isomers of HNK. nih.govcapes.gov.br The formation of these isomers is catalyzed by different CYP enzymes, with CYP2A6 and CYP2B6 being primarily responsible for some, and CYP3A4/3A5 for others. tandfonline.com Some HNK metabolites, particularly the (2R,6R)-HNK enantiomer, have garnered significant interest due to their potential antidepressant effects. diva-portal.org

Dehydronorketamine (DHNK): Norketamine can also undergo dehydrogenation to form DHNK. oup.comwikipedia.org This metabolite is detectable in urine for an extended period after ketamine administration, making it a useful biomarker for drug detection. wikipedia.orgoup.com While initially considered inactive, recent research has shown that DHNK can interact with certain receptors in the brain. wikipedia.org

The identification and characterization of these downstream metabolites are often facilitated by the use of deuterated standards in LC-MS/MS analysis, which aids in their detection and structural elucidation. nih.govoup.com

Research on Stereoselective Metabolic Transformations of Ketamine Enantiomers

Ketamine is a chiral molecule and is administered as a racemic mixture of two enantiomers: (S)-ketamine and (R)-ketamine. The metabolism of these enantiomers is stereoselective, meaning that they are processed differently by the body's enzymes. oup.comavma.orgoup.com

Research has shown that the N-demethylation of ketamine to norketamine occurs at different rates for the two enantiomers. oup.comresearchgate.net Generally, (S)-ketamine is metabolized more rapidly than (R)-ketamine. oup.com This results in different plasma concentrations of the (S)- and (R)-norketamine metabolites. oup.com

The stereoselectivity extends to the subsequent metabolism of norketamine. The formation of various HNK isomers is also dependent on the specific enantiomer of norketamine being metabolized. tandfonline.com For example, the (2S,6S;2R,6R)-HNK isomer is predominantly formed from (S)-norketamine, while other isomers may be formed from both (S)- and (R)-norketamine. tandfonline.com

This stereoselective metabolism has important implications, as the different enantiomers of both ketamine and its metabolites can have distinct pharmacological activities. oup.com Understanding these stereoselective transformations is crucial for optimizing the therapeutic use of ketamine and for developing new drugs based on its metabolites. The use of enantiomerically pure deuterated standards is essential for accurately studying these complex stereoselective metabolic pathways. oup.com

Preclinical Pharmacological Research on S Norketamine Mechanisms of Action Analytical Support by S Norketamine D6 Hydrochloride

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors by (S)-Norketamine

The primary and most well-characterized mechanism of action for ketamine and its metabolites involves the glutamatergic system, specifically the N-Methyl-D-Aspartate (NMDA) receptor. mdpi.comwikipedia.org

(S)-Norketamine acts as a non-competitive antagonist at the NMDA receptor. nih.govwikipedia.org Receptor binding assays, utilizing the radioligand [3H]MK-801 (Dizocilpine Maleate) in rat brain homogenates, have been employed to determine the binding affinity of (S)-Norketamine. nih.gov These studies reveal a significant stereoselectivity in binding. (S)-Norketamine demonstrates a substantially higher affinity for the NMDA receptor complex compared to its corresponding (R)-enantiomer. nih.govwikipedia.org

Electrophysiological studies have confirmed the functional antagonism of (S)-Norketamine. nih.gov In preparations of rat cortical wedge and hemisected neonatal rat spinal cord, (S)-Norketamine effectively inhibited the electrophysiological responses induced by NMDA. nih.gov This functional inhibition demonstrates that the binding of (S)-Norketamine to the receptor translates into a tangible blockade of its ion channel activity.

Binding Affinities (Ki) of Norketamine and Ketamine Enantiomers at the NMDA Receptor

CompoundBinding Affinity (Ki) in µMReference
(S)-Norketamine1.7 nih.govwikipedia.org
(R)-Norketamine13 nih.govwikipedia.org
(S)-Ketamine0.3 nih.govkcl.ac.uk
(R)-Ketamine1.4 nih.govkcl.ac.uk

The antagonism of NMDA receptors by (S)-Norketamine initiates a cascade of intracellular signaling events believed to be central to its neuromodulatory effects. mdpi.com One of the key downstream pathways affected is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comresearchgate.net Blockade of NMDA receptors, particularly on GABAergic interneurons, is thought to lead to a disinhibition of pyramidal neurons, resulting in a transient glutamate (B1630785) surge. mdpi.comfrontiersin.org This surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn triggers the mTOR pathway. mdpi.comresearchgate.net

Activation of mTOR signaling is critical for synaptic plasticity. mdpi.com It promotes the synthesis of synaptic proteins essential for forming new synaptic connections. mdpi.com Furthermore, NMDA receptor blockade leads to the dephosphorylation and subsequent activation of eukaryotic elongation factor 2 (eEF2), which derepresses the translation of Brain-Derived Neurotrophic Factor (BDNF). mdpi.comnih.gov The resulting increase in BDNF protein activates its cognate receptor, Tyrosine Kinase Receptor B (TrkB), which further engages the mTOR pathway and other cascades crucial for neurogenesis and synaptic strengthening. nih.govresearchgate.net Preclinical studies have shown that (S)-norketamine can induce antidepressant-like effects through this BDNF–TrkB cascade. nih.govresearchgate.net

Interaction with Opioid Receptors by (S)-Norketamine

Beyond the glutamatergic system, (S)-Norketamine has been shown to interact with the endogenous opioid system, though its mechanism differs from traditional opioid agonists.

Recent research has identified norketamine as a positive allosteric modulator (PAM) of opioid receptors, including the μ-opioid receptor (MOR). wikipedia.orgescholarship.orgwikipedia.org Unlike a direct agonist which binds to the primary recognition site to activate the receptor, a PAM binds to a different, allosteric site. This binding does not typically activate the receptor on its own but rather enhances the response of the receptor to its endogenous ligand (e.g., enkephalins, endorphins). escholarship.orgelyssabmargolis.com

Activity at Nicotinic Acetylcholine (B1216132) Receptors (e.g., α7-nAChR) by (S)-Norketamine

(S)-Norketamine also demonstrates activity at certain subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various cognitive processes. nih.govnih.gov

Inhibitory Activity of (R,S)-Norketamine at Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeActivity (IC50 in µM)Reference
α7-nAChRInhibitory effect observed at ≤1 µM researchgate.netnih.gov
α3β4-nAChR9.1 nih.govnih.gov

Cellular and Molecular Mechanisms of Neuromodulation in In Vitro Systems

In vitro cell-based assays have been instrumental in dissecting the specific molecular and cellular effects of (S)-Norketamine. These controlled environments allow for the detailed study of pathways without the complexities of a whole-organism system.

Studies in rat pheochromocytoma (PC-12) cells have demonstrated that (R,S)-norketamine can activate the mTOR pathway in a concentration-dependent manner, reinforcing findings from in vivo tissue analysis. researchgate.net This activation was linked to the compound's antagonistic activity at α7-nicotinic acetylcholine receptors. researchgate.net Further research in neuronal cultures has confirmed that NMDA receptor antagonism by ketamine metabolites leads to increased BDNF translation and the activation of the BDNF-TrkB signaling cascade. mdpi.comnih.gov

More distinct cellular mechanisms have been identified in non-neuronal cell types. In a study using human urothelial cells, norketamine was shown to induce apoptosis (programmed cell death). mdpi.com This process was found to be mediated by mitochondrial dysfunction and endoplasmic reticulum (ER) stress. mdpi.com The investigation revealed that these effects were triggered by an increase in intracellular calcium ([Ca2+]i) and the subsequent activation of the ERK1/2 signaling pathway. mdpi.com These findings demonstrate that (S)-Norketamine can exert profound cellular effects through multiple signaling pathways, contributing to a complex mechanism of neuromodulation and cellular regulation.

Alterations in D-Serine Concentrations and Serine Racemase Expression

(S)-Norketamine has been shown to modulate the levels of D-serine, an important co-agonist at the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgrndsystems.com In vitro studies using PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have demonstrated that (S)-norketamine decreases intracellular D-serine concentrations with a half-maximal inhibitory concentration (IC50) of 62.4 nM. rndsystems.com This action is significant as D-serine plays a key role in NMDA receptor-mediated neurotransmission, synaptic plasticity, and long-term potentiation. frontiersin.orgresearchgate.net

The regulation of D-serine is closely linked to the enzyme serine racemase, which synthesizes D-serine from L-serine. frontiersin.orgplos.org Research indicates that ketamine metabolites can alter the expression of serine racemase. rndsystems.com Specifically, studies on the parent compound, (S)-ketamine, revealed that it increases the expression of the monomeric form of serine racemase in PC-12 and 1321N1 cells. nih.gov This alteration in enzyme expression is a potential mechanism through which (S)-norketamine may exert its effects on D-serine levels. The table below summarizes the observed effects of ketamine and its enantiomers on D-serine concentrations in various cell lines.

CompoundCell LineEffect on Intracellular D-SerineEffect on Extracellular D-Serine
(S)-Ketamine 1321N1 Cells▲ 45.6% increase▼ 42.7% decrease
(R)-Ketamine 1321N1 Cells▼ 32.3% decrease▼ 38.3% decrease
(S)-Ketamine Primary Cortical Neurons▲ 18.7% increase▼ 18.6% decrease
(R)-Ketamine Primary Cortical Neurons▼ 32.3% decrease▼ 16.4% decrease
(S)-Ketamine Primary Hippocampal Neurons▲ 19.8% increase▼ 18.7% decrease
(R)-Ketamine Primary Hippocampal Neurons▼ 32.3% decrease▼ 18.6% decrease
Data derived from a study on the enantioselective inhibition of D-serine transport by (S)-ketamine. nih.gov

Effects on Neurotrophic Factor Signaling (e.g., BDNF)

A critical mechanism underlying the action of ketamine and its metabolites involves the signaling of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF). nih.govmdpi.com BDNF is integral to neuronal survival, growth, and plasticity. scielo.br Preclinical research suggests that (S)-ketamine and its metabolite (S)-norketamine suppress the resting activity of NMDA receptors, which leads to a deactivation of eukaryotic elongation factor 2 (eEF2) kinase. researchgate.net This, in turn, reduces the phosphorylation of eEF2 and enhances the synthesis of BDNF. researchgate.net

The subsequent release of BDNF activates its high-affinity receptor, tropomyosin receptor kinase B (TrkB). mdpi.comnih.gov This BDNF-TrkB signaling cascade is a crucial mediator of synaptic plasticity and is considered essential for the therapeutic effects observed with ketamine-related compounds. nih.govnih.gov Studies have demonstrated that blocking BDNF or its TrkB receptor can prevent the antidepressant-like effects of ketamine in animal models. nih.govfrontiersin.org The activation of this pathway ultimately stimulates downstream signaling cascades, including the mammalian target of rapamycin complex 1 (mTORC1), which promotes the synthesis of proteins necessary for building and strengthening synapses. researchgate.netnih.gov

Synaptic Plasticity and Neuronal Remodeling Mechanisms

The effects of (S)-norketamine on neuromodulators and neurotrophic factors culminate in significant changes to synaptic structure and function. nih.govfrontiersin.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and mood regulation. researchgate.net Preclinical evidence indicates that compounds like (S)-ketamine can rapidly reverse synaptic deficits caused by chronic stress. frontiersin.org

The mechanism involves an increase in the number and function of spine synapses, particularly in brain regions like the prefrontal cortex. frontiersin.org Studies investigating the parent compound (S)-ketamine in stressed rats have shown that it upregulates the expression of key synaptic proteins. nih.gov The activation of Rac1, a small GTPase, appears to be involved, leading to the remodeling of the neuronal cytoskeleton, extension of dendrites, and an increase in dendritic spine density. nih.gov The table below lists synaptic proteins found to be upregulated by (S)-ketamine in the hippocampus of stressed rats.

Synaptic ProteinFunction
GluA1 A subunit of the AMPA receptor, crucial for regulating synaptic plasticity. nih.gov
Synapsin1 Enriched in the postsynaptic membrane, helps regulate synaptic plasticity. nih.gov
PSD95 A scaffolding protein in the postsynaptic density that regulates synaptic strength. nih.gov
Data derived from a study on (S)-ketamine's effects on synaptic plasticity in stressed rats. nih.gov

This rapid synaptogenesis and neuronal remodeling are thought to restore healthy circuit function in brain areas affected by stress and depression. frontiersin.orgnih.gov

Mechanistic Investigations of Neuromodulatory Actions in Preclinical Animal Models

In preclinical animal models, (S)-norketamine demonstrates potent neuromodulatory actions. mdpi.com A primary mechanism is its interaction with the NMDA receptor. universiteitleiden.nl Although less potent than its parent compound, (S)-norketamine is an antagonist of the NMDA receptor, which is believed to contribute to its therapeutic effects. mdpi.comuniversiteitleiden.nl It has a strong affinity for NMDARs and has been shown to produce rapid and powerful antidepressant-like effects in rodent studies. mdpi.com

One proposed hypothesis for its neuromodulatory action is the disinhibition of pyramidal neurons. researchgate.net By preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, (S)-norketamine may reduce the inhibitory tone on excitatory pyramidal neurons. researchgate.net This leads to a surge in glutamate release, which then stimulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.net This AMPA receptor stimulation is a critical step that triggers the downstream effects on BDNF release and synaptic plasticity. researchgate.netnih.gov Furthermore, rodent studies indicate that (S)-norketamine may carry a lower risk of psychotomimetic side effects compared to (S)-ketamine, suggesting a potentially safer profile for therapeutic development. mdpi.com

Future Directions and Emerging Research Avenues for S Norketamine D6 Hydrochloride

Development of Next-Generation Deuterated Analogs for Enhanced Specificity

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a key technique in pharmaceutical research. pharmaffiliates.com This isotopic substitution, which results in a higher mass, is instrumental in studies utilizing Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR). pharmaffiliates.com In the context of S-Norketamine, the major active metabolite of ketamine, deuteration offers a pathway to modulate its metabolic profile. wikipedia.org

Future research is focused on developing next-generation deuterated analogs of S-Norketamine with enhanced specificity. By strategically placing deuterium atoms at various positions on the molecule, researchers aim to influence its metabolic fate. For instance, deuteration at the 6-position has been shown to slow the metabolism of S-ketamine, leading to altered levels of norketamine. google.com This targeted approach could lead to the development of compounds with more predictable pharmacokinetics and potentially improved therapeutic windows.

The development of these novel analogs will also involve creating prodrugs of isotopically labeled ketamine, which could offer alternative routes of administration and improved bioavailability. google.com These efforts are geared towards creating molecules with a more desirable balance of efficacy and side effects compared to the parent compound. nih.gov

Integration with Advanced Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The future of S-Norketamine-d6 Hydrochloride research lies in its integration with advanced multi-omics technologies. americanpharmaceuticalreview.com These approaches, which include metabolomics, proteomics, genomics, and transcriptomics, provide a comprehensive view of the molecular and cellular events influenced by the compound. researchgate.net By analyzing the complex interplay of genes, proteins, and metabolites, researchers can gain deeper insights into the mechanisms of action of S-Norketamine-d6. researchgate.netfrontiersin.org

Multi-omics can help to:

Unravel Biological Networks: Define the relationships between different types of omics data to understand the regulatory networks that are affected by S-Norketamine-d6. americanpharmaceuticalreview.com

Identify Biomarkers: Discover diagnostic and prognostic biomarkers that can predict a patient's response to treatment. americanpharmaceuticalreview.com

Personalize Medicine: Tailor therapeutic strategies to individual patient profiles based on their unique molecular makeup. researchgate.net

This integrated approach has the potential to accelerate drug discovery and development by providing a more complete picture of a drug's effects on biological systems. biorxiv.org

Application in Understanding Enantiomer-Specific Pharmacodynamic Profiles

S-Norketamine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-norketamine and (R)-norketamine. wikipedia.org These enantiomers can have different pharmacological properties. For example, (S)-ketamine is a more potent anesthetic than (R)-ketamine. nih.gov

This compound is a crucial tool for studying the enantiomer-specific pharmacodynamics of norketamine. wikipedia.orgrndsystems.com By using the deuterated standard, researchers can accurately quantify the levels of each enantiomer in biological samples, allowing them to correlate these levels with specific pharmacological effects. unlp.edu.ar

Studies have shown that (S)-norketamine is a more potent NMDA receptor antagonist than (R)-norketamine. wikipedia.org It has also been shown to have antinociceptive effects in animal models of pain. caymanchem.com Research suggests that (S)-norketamine may have a better side effect profile than ketamine, with fewer psychotomimetic effects. wikipedia.org Understanding the distinct pharmacological profiles of each enantiomer is essential for developing safer and more effective therapeutic agents. nih.gov

Research into Drug-Drug Interactions Affecting Ketamine/Norketamine Metabolism

The metabolism of ketamine to norketamine is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. wikipedia.orgnih.gov Therefore, co-administration of drugs that induce or inhibit these enzymes can significantly alter the plasma concentrations of both ketamine and norketamine.

This compound serves as a critical analytical tool in studies investigating these drug-drug interactions. For example, research has shown that the antibiotic rifampicin, a known inducer of CYP enzymes, can significantly increase the elimination of S-norketamine. nih.gov This highlights the importance of considering potential drug interactions when ketamine is used clinically.

Future research will continue to use deuterated standards like S-Norketamine-d6 to investigate a wide range of potential drug interactions. This will involve studying the effects of various medications on the pharmacokinetics of ketamine and its metabolites, ultimately leading to safer and more effective use of ketamine in clinical practice. drugbank.com

Advancements in Certified Reference Material Standards and Isotopic Traceability

The accuracy and reliability of analytical measurements are paramount in pharmaceutical research and clinical testing. cerilliant.com Certified Reference Materials (CRMs) play a vital role in ensuring the quality and comparability of these measurements. cerilliant.com this compound is an example of a stable isotope-labeled internal standard, which is crucial for achieving accurate quantification in mass spectrometry-based assays. adventchembio.comresearchgate.net

Advancements in this area will focus on:

Improving Isotopic Purity and Characterization: Developing CRMs with higher isotopic enrichment and more comprehensive characterization to enhance analytical precision.

Establishing International Standards: Creating internationally recognized standards for deuterated compounds to ensure consistency and comparability of results across different laboratories. iaea.org

Enhancing Isotopic Traceability: Improving the ability to trace the origin and history of isotopic materials, which is essential for regulatory compliance and quality assurance. zeochem.com

Q & A

Q. What analytical techniques are recommended for assessing the purity and stability of S-Norketamine-d6 Hydrochloride in preclinical studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (LC/MS) is commonly employed for purity assessment. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure conditions are conducted, followed by chiral analysis to monitor enantiomeric integrity. System suitability criteria, such as resolution between enantiomers and tailing factors, should be validated per ICH guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use respiratory protection (e.g., NIOSH-approved masks) for aerosolized particles, nitrile gloves, and lab coats. Store the compound in a locked, temperature-controlled environment (-20°C). Immediate decontamination of spills requires ethanol-based solvents, followed by disposal per hazardous waste regulations. Safety data sheets (SDS) should be consulted for NFPA ratings and first-aid measures .

Q. How can researchers synthesize this compound with minimal impurity generation?

Methodological Answer: A stepwise synthesis approach—starting with ketamine precursor reduction, followed by deuterium incorporation at specific positions—ensures isotopic purity. Post-synthesis purification via recrystallization in ethanol/water mixtures and validation using NMR (e.g., deuterium integration at 2.1–2.3 ppm) is recommended. Yield optimization may involve adjusting reaction times and catalyst concentrations .

Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer: Radioligand binding assays (e.g., NMDA receptor antagonism) using rat cortical membranes or transfected HEK293 cells are standard. Dose-response curves (0.1–100 µM) should be generated with negative controls (e.g., R-Norketamine) to confirm stereoselectivity. Data normalization to reference compounds like MK-801 ensures comparability .

Advanced Research Questions

Q. How should experimental designs address potential confounding factors in this compound neuropharmacology studies?

Methodological Answer: Use randomized block designs to control for batch-to-batch variability in deuterated compounds. Include sham-treated controls and blinded data analysis to mitigate observer bias. For behavioral assays, standardize environmental factors (e.g., light cycles, noise levels) and validate outcomes with orthogonal methods (e.g., electrophysiology alongside locomotor tests) .

Q. How can contradictory data on this compound’s metabolite profiles be resolved?

Methodological Answer: Cross-validate findings using complementary techniques: LC-MS/MS for quantitative metabolite identification and in vitro hepatic microsome assays to assess interspecies differences (e.g., human vs. rodent CYP450 metabolism). Discrepancies may arise from deuterium kinetic isotope effects, requiring isotopic tracing studies .

Q. What strategies ensure enantiomeric purity during this compound synthesis, and how does impurity impact receptor binding?

Methodological Answer: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve >99% enantiomeric excess. Even 1% R-Norketamine contamination can alter NMDA receptor off-target effects, necessitating competitive binding assays to quantify IC50 shifts. Structural modeling (e.g., molecular docking) further elucidates stereochemical interactions .

Q. How do formulation variables (e.g., excipients, pH) influence the stability of this compound in aqueous solutions?

Methodological Answer: Conduct forced degradation studies: buffer solutions (pH 3–9) at 40°C for 4 weeks, with stability monitored via UV-Vis spectroscopy. Excipients like mannitol reduce aggregation, while antioxidants (e.g., ascorbic acid) mitigate oxidation. Data should adhere to Arrhenius kinetics for shelf-life extrapolation .

Q. What advanced techniques optimize the deuteration efficiency of this compound without side-product formation?

Methodological Answer: Catalyst screening (e.g., Pd/C vs. Raney nickel) under deuterium gas (99.8% D₂) at 50–80°C enhances isotopic incorporation. Side products (e.g., over-deuterated analogs) are minimized by limiting reaction times to 12–24 hours. Post-synthesis, FTIR and high-resolution MS confirm deuteration sites .

Q. How can researchers elucidate the mechanism of action of this compound in non-NMDA pathways?

Methodological Answer: Transcriptomic profiling (RNA-seq) of treated neuronal cultures identifies differentially expressed genes (e.g., BDNF, mTOR). CRISPR-Cas9 knockout models (e.g., TrkB receptor deletion) validate pathway specificity. Cross-referencing with deuterium-free ketamine controls distinguishes isotope-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.